molecular formula C13H21NO B13072967 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13072967
M. Wt: 207.31 g/mol
InChI Key: NJGHHPJXUNIBAS-BQYQJAHWSA-N
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Description

1-{Bicyclo[222]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of bicyclo[2.2.2]octan-2-ylamine with dimethylamine and an appropriate alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or alkyl halides, forming substituted derivatives.

Scientific Research Applications

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects at the molecular level.

Comparison with Similar Compounds

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.

    Bicyclo[3.2.1]octane: Another bicyclic compound with distinct chemical properties.

    Quinuclidine: A bicyclic amine with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(E)-1-(2-bicyclo[2.2.2]octanyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C13H21NO/c1-14(2)8-7-13(15)12-9-10-3-5-11(12)6-4-10/h7-8,10-12H,3-6,9H2,1-2H3/b8-7+

InChI Key

NJGHHPJXUNIBAS-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC2CCC1CC2

Canonical SMILES

CN(C)C=CC(=O)C1CC2CCC1CC2

Origin of Product

United States

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